molecular formula C10H12ClN3O B13467683 (1S)-1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride

(1S)-1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride

Cat. No.: B13467683
M. Wt: 225.67 g/mol
InChI Key: RUEDSXXOWWHHAM-FJXQXJEOSA-N
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Description

(1S)-1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a coupling reaction, such as Suzuki or Heck coupling, using appropriate phenyl halides and catalysts.

    Amination: The ethan-1-amine moiety can be introduced through reductive amination or other suitable amination reactions.

    Formation of the Hydrochloride Salt: The final step involves converting the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and ensuring compliance with safety and environmental regulations. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of oxadiazole N-oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: The phenyl group and the amine moiety can participate in various substitution reactions, such as nucleophilic or electrophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.

Major Products:

    Oxidation Products: Oxadiazole N-oxides.

    Reduction Products: Reduced heterocyclic compounds.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe or ligand in biochemical assays.

    Medicine: It has potential as a lead compound for the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (1S)-1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring and the amine moiety may play crucial roles in binding to these targets, modulating their activity, and eliciting a biological response. Detailed studies on the molecular pathways involved are necessary to fully understand its mechanism of action.

Comparison with Similar Compounds

    (1S)-1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethan-1-amine: The free base form of the compound.

    (1S)-1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethan-1-amine acetate: An acetate salt form.

    (1S)-1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethan-1-amine sulfate: A sulfate salt form.

Uniqueness: The hydrochloride salt form of the compound may exhibit unique solubility, stability, and bioavailability properties compared to its free base or other salt forms. These characteristics can influence its suitability for various applications, particularly in medicinal chemistry.

Properties

Molecular Formula

C10H12ClN3O

Molecular Weight

225.67 g/mol

IUPAC Name

(1S)-1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine;hydrochloride

InChI

InChI=1S/C10H11N3O.ClH/c1-7(11)10-12-9(13-14-10)8-5-3-2-4-6-8;/h2-7H,11H2,1H3;1H/t7-;/m0./s1

InChI Key

RUEDSXXOWWHHAM-FJXQXJEOSA-N

Isomeric SMILES

C[C@@H](C1=NC(=NO1)C2=CC=CC=C2)N.Cl

Canonical SMILES

CC(C1=NC(=NO1)C2=CC=CC=C2)N.Cl

Origin of Product

United States

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